N,N-di-n-butylformamide dimethyl acetal

Overview

Description

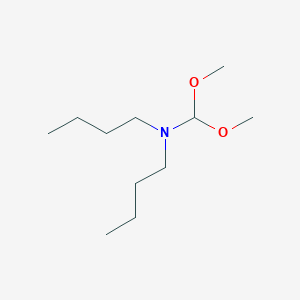

“N,N-di-n-butylformamide dimethyl acetal” is a chemical compound with the molecular formula C11H25NO2 . It is also known by other names such as N,N-Dimethylformamide dibutyl acetal, Methanamine, 1,1-dibutoxy-N,N-dimethyl-, and Dibutoxy-N,N-dimethylmethanamine . It is used as a reagent in the synthesis of various compounds .

Synthesis Analysis

“N,N-di-n-butylformamide dimethyl acetal” is used as a derivatizing agent in various chemical reactions . It has been used in the synthesis of (S)-2- (1-tert-butoxycarbonyl-2- {4- [2- (5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, 3-O-tert-butylmorphine, and tert-butylesters of pyrrole- and indolecarboxylic acids .Molecular Structure Analysis

The molecular structure of “N,N-di-n-butylformamide dimethyl acetal” can be represented by the InChI string: InChI=1S/C11H25NO2/c1-5-7-9-13-11 (12 (3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 . The molecular weight of the compound is 203.3217 .Chemical Reactions Analysis

“N,N-di-n-butylformamide dimethyl acetal” is used as a reagent in various chemical reactions . It has been used as a derivatizing agent in a study to determine cocaine and benzoyl ecgonine in urine using GC with on-column alkylation . It has also been used in the preparation of indolizines via intermolecular cyclization of picolinium salts .Physical And Chemical Properties Analysis

“N,N-di-n-butylformamide dimethyl acetal” has a refractive index n20/D of 1.413 (lit.) . It has a boiling point of 56-57 °C/8 mmHg (lit.) and a density of 0.848 g/mL at 25 °C (lit.) .Scientific Research Applications

1. Biological Effects of Related Compounds

N,N-di-n-butylformamide dimethyl acetal shares similarities with compounds such as acetamide and formamide, which have commercial importance and significant biological consequences. These chemicals have seen considerable research in toxicology and their biological responses vary both qualitatively and quantitatively (Kennedy, 2001).

2. Application in Synthesis

The compound has been utilized in the synthesis of 3-amino-1,4-diynes, facilitated by CuO nanoparticles as an efficient catalyst. This process is applicable to various types of alkynes, demonstrating the compound's utility in complex chemical synthesis (Mishra, Santra, & Hajra, 2015).

3. Utility in Methylation Reactions

In another study, methylation reactions involving trimethyl orthocarboxylates or N,N-dimethylcarboxamide dimethyl acetals and hydroxylated heterocycles were investigated. These reactions provided an alternative to classic methylation methods, highlighting the role of N,N-di-n-butylformamide dimethyl acetal in such processes (Janin, Huel, Flad, & Thirot, 2002).

4. In Medicinal Chemistry

The compound has been used in the stereoselective total syntheses of marine alkaloids, demonstrating its significance in the field of medicinal chemistry and drug discovery (Sun, Sun, & Weinreb, 2002).

5. Environmental and Occupational Toxicology

In the context of environmental and occupational toxicology, studies have been conducted to measure the metabolites of N,N-dimethylformamide (closely related to N,N-di-n-butylformamide dimethyl acetal) in occupational exposure scenarios (Imbriani et al., 2000).

6. Controlled Release Applications

Research on controlled release formulations involving labile acetal groups, which can include N,N-di-n-butylformamide dimethyl acetal, has been conducted for potential biocide applications. This study examined the slow hydrolysis of such groups to release active molecules (Mosurkal, Kumar, Parmar, & Watterson, 2007).

7. Vapor–Liquid Equilibrium Studies

The compound's role in vapor–liquid equilibrium studies, particularly in systems involving N,N-dimethyl formamide, highlights its importance in chemical engineering and process optimization (Zhang, Yang, Liu, & Jian, 2016).

8. Structural Investigation of Derivatives

A structural investigation involving perfluorocarboxylic acid derivatives formed in reaction with N,N-dimethylformamide dialkylacetals (including N,N-di-n-butylformamide dimethyl acetal) using mass spectrometry techniques has been reported. This research is significant for understanding complex chemical reactions and structures (Stróżyńska, Gross, & Schuhen, 2020).

9. Efficient Transamidation of Primary Carboxamides

The compound has been employed in efficient transamidation of primary carboxamides, showcasing its utility in organic synthesis and pharmaceutical applications (Dineen, Zajac, & Myers, 2006).

10. Formation of Supramolecular Assemblies

The formation of supramolecular assemblies using derivatives of N,N-di-n-butylformamide dimethyl acetal has been explored, indicating potential biomedical applications in drug delivery or tissue regeneration (Cutrone et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-butyl-N-(dimethoxymethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-7-9-12(10-8-6-2)11(13-3)14-4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWAGGBLQBWJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460871 | |

| Record name | N,N-di-n-butylformamide dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-di-n-butylformamide dimethyl acetal | |

CAS RN |

19449-30-0 | |

| Record name | N,N-di-n-butylformamide dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3049029.png)

![4-[(2,5-difluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B3049039.png)

![2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B3049040.png)

![alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol](/img/structure/B3049046.png)